molecular formula C12H10BBrO2 B14763542 (5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid

(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid

Cat. No.: B14763542
M. Wt: 276.92 g/mol
InChI Key: PNFRVVRWXNLWCY-UHFFFAOYSA-N
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Description

(5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a biphenyl structure with a bromine atom at the 5-position. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid typically involves the bromination of biphenyl followed by borylation. One common method includes the use of palladium-catalyzed borylation of 5-bromo-1,1’-biphenyl using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under inert conditions.

Industrial Production Methods: Industrial production of (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biphenyl derivatives with various substituents.

    Oxidation: Phenolic compounds.

    Reduction: Dehalogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The bromine atom provides a reactive site for further functionalization, allowing for the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Uniqueness: (5-Bromo-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions sets it apart from other boronic acids .

Properties

Molecular Formula

C12H10BBrO2

Molecular Weight

276.92 g/mol

IUPAC Name

(4-bromo-2-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BBrO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

PNFRVVRWXNLWCY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Br)C2=CC=CC=C2)(O)O

Origin of Product

United States

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